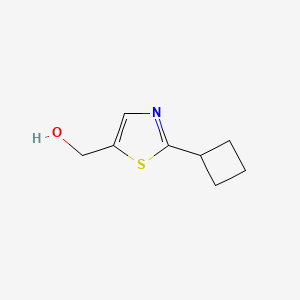

(2-Cyclobutylthiazol-5-yl)methanol

Description

Contextual Significance of Thiazole (B1198619) and Cyclobutyl Moieties as Fundamental Scaffolds in Molecular Design

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. nih.govsysrevpharm.org This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.goveurekaselect.com Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govtandfonline.com The versatility of the thiazole nucleus is demonstrated by its presence in natural products like Vitamin B1 (Thiamine) and in synthetic drugs such as the antiretroviral agent Ritonavir and the antifungal Abafungin. eurekaselect.com The reactivity of the thiazole ring allows for various chemical modifications, with electrophilic substitution typically occurring at the C5 position. pharmaguideline.comfabad.org.tr

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational restriction and improve metabolic stability in drug candidates. nih.govnih.govru.nl Its puckered three-dimensional structure can direct key pharmacophore groups and reduce the planarity of molecules, which can be advantageous for binding to biological targets. nih.govnih.gov While historically less common than other cyclic systems, the incorporation of cyclobutane moieties has been shown to enhance the biological activity of some compounds. lifechemicals.com For instance, the introduction of a cyclobutane fragment into a thiazole ring has led to significantly improved antifungal and antibacterial activities in certain agents. lifechemicals.com

Role of Methanol (B129727) Functionalities in Chemical Modification and Derivatization

The methanol group (-CH2OH) is a primary alcohol functionality that serves as a crucial handle for chemical modification and derivatization. In the context of (2-Cyclobutylthiazol-5-yl)methanol, this group provides a reactive site for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions. These modifications allow for the synthesis of a diverse library of derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery. The ability to introduce different functional groups via the methanol moiety enables researchers to fine-tune the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Rationale for Comprehensive Academic Investigation of this compound

The combination of the biologically active thiazole scaffold, the conformationally constraining cyclobutyl group, and the versatile methanol functionality in a single molecule provides a strong rationale for its comprehensive investigation. The unique juxtaposition of these three components suggests that this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Research into this molecule is driven by the possibility of discovering new chemical entities with enhanced biological activity, improved selectivity, and favorable drug-like properties. The structural features of this compound make it a prime candidate for exploration in various areas of medicinal chemistry, including the development of new anticancer, antimicrobial, and anti-inflammatory agents.

Overview of Research Scope and Methodological Approach

The investigation of this compound typically involves a multi-faceted approach. The initial focus is often on the development of efficient and scalable synthetic routes to the compound and its derivatives. thsci.com This may involve exploring various synthetic strategies, such as the Hantzsch thiazole synthesis or modifications thereof, to construct the core thiazole ring. pharmaguideline.com

Once the synthesis is established, the research expands to include the systematic derivatization of the methanol functionality to create a library of analogues. These new compounds are then subjected to a battery of biological assays to evaluate their potential as therapeutic agents. This screening process helps to identify lead compounds with promising activity.

Further research would involve detailed structure-activity relationship (SAR) studies to understand how different structural modifications impact biological activity. Computational modeling and docking studies may also be employed to gain insights into the molecular interactions between the synthesized compounds and their biological targets. nih.gov This comprehensive approach, combining synthetic chemistry, biological evaluation, and computational analysis, is essential for the thorough investigation of this compound and the elucidation of its full potential in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclobutyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4,6,10H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHLVSDVKMLNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclobutylthiazol 5 Yl Methanol

Retrosynthetic Strategies and Precursor Identification for the Thiazole (B1198619) Core

The construction of the (2-Cyclobutylthiazol-5-yl)methanol molecule hinges on the formation of the thiazole ring and the introduction of its specific substituents. A logical retrosynthetic approach involves disconnecting the molecule at key positions to identify readily available or easily synthesizable precursors.

A primary disconnection breaks the bond between the cyclobutyl group and the thiazole ring, and the C5-methanol bond, leading to a core thiazole structure. A common and effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis. mdpi.comscispace.com This reaction typically involves the condensation of an α-haloketone, a thioamide, and often a base. mdpi.comscispace.com

For this compound, this retrosynthetic strategy points to cyclobutanecarbothioamide (B137928) and a suitable three-carbon building block containing the eventual methanol (B129727) group at C5.

Strategies for Stereoselective Introduction of the Cyclobutyl Moiety at Thiazole C-2

The introduction of the cyclobutyl group at the C-2 position of the thiazole ring can be achieved through several methods. A prevalent strategy involves the use of a cyclobutyl-containing thioamide as a key building block in a Hantzsch-type synthesis.

Alternatively, modern cross-coupling reactions can be employed on a pre-formed 2-halothiazole. However, a more direct approach involves the reaction of a thioamide with a suitable electrophile. For instance, the reaction of thioamides with propargyl alcohols in the presence of a catalyst like Ca(OTf)2 has been shown to produce functionalized thiazoles. nih.govacs.org This method offers a pathway to introduce diverse substituents at the C-2 position.

Another approach involves the use of 2-(trimethylsilyl)thiazole (B1297445) as a stable and convenient substitute for 2-lithiothiazole. This allows for reactions with various carbon electrophiles under mild conditions to introduce substituents at the C-2 position. thsci.com

Functional Group Interconversion Routes for the Methanol Group at Thiazole C-5

The methanol group at the C-5 position is often introduced via functional group interconversion from a more stable or synthetically accessible precursor. A common precursor is an ester, such as ethyl 2-cyclobutylthiazole-5-carboxylate. This ester can be readily reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). chemicalbook.com

For example, the synthesis of (5-chlorothiazol-2-yl)methanol is achieved by the reduction of 5-chlorothiazole-2-carboxaldehyde with sodium borohydride in methanol. chemicalbook.com A similar strategy can be applied to the cyclobutyl analogue.

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the ester or aldehyde without affecting the thiazole ring or other functional groups present in the molecule.

Multi-Step Organic Synthesis Protocols and Reaction Optimization

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst is critical in many of the steps involved in the synthesis of substituted thiazoles. For instance, in cross-coupling reactions to introduce the cyclobutyl group, various palladium or copper catalysts with specific ligands can be screened to optimize the reaction. The development of new thiazole complexes as catalysts for the synthesis of related heterocyclic compounds has also been explored. acs.org

In Hantzsch-type syntheses, the use of catalysts can improve reaction rates and yields. Studies have shown that reusable catalysts, such as silica-supported tungstosilisic acid, can be effective in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com The use of magnetically recoverable nanocatalysts is also an emerging green chemistry approach that simplifies catalyst separation and reuse. researchgate.net

Below is a table summarizing the impact of different catalysts on thiazole synthesis:

| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | Reference |

| Silica (B1680970) Supported Tungstosilisic Acid | Hantzsch Thiazole Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | 1-Butanol (B46404) | 79-90 | mdpi.com |

| Ca(OTf)2 | Cyclization | Pent-1-en-4-yn-3-ol derivatives, Thioamides | Not specified | High | nih.govacs.org |

| Chitosan Schiff's base hydrogel (TCsSB) | One-pot synthesis | 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides, 2-bromo-1-arylethan-1-ones | Ultrasonic irradiation | High | nih.gov |

| Fe(III), Pd(II), and Cu(II) complexes | One-pot synthesis of pyrazole-4-carbonitriles | Various | Ultrasonic irradiation | Not specified | acs.org |

Solvent Engineering and Temperature/Pressure Control for Reaction Pathway Directivity

The reaction solvent and temperature play a crucial role in directing the reaction pathway and influencing the yield and selectivity of the desired product. In the Hantzsch thiazole synthesis, a variety of solvents such as water, ethanol, methanol, and 1-butanol have been investigated. mdpi.com It has been observed that the reaction proceeds smoothly in higher boiling point solvents like 1-butanol under reflux conditions. mdpi.com

Solvent-free reaction conditions, often involving grinding the reactants together at room temperature, have been developed as an environmentally friendly alternative. scispace.comresearchgate.netresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. scispace.comresearchgate.net

The effect of reaction conditions on the synthesis of Hantzsch thiazole derivatives is highlighted in the following table:

| Solvent | Temperature | Method | Reaction Time | Yield (%) | Reference |

| Ethanol | Reflux | Conventional Heating | 24-25 h | 60-70 | scispace.com |

| Solvent-free | Room Temperature | Grinding | 3 min | 95 | scispace.com |

| 1-Butanol | Reflux | Conventional Heating | Not specified | High | mdpi.com |

| Water | Reflux | Conventional Heating | Not specified | Moderate | mdpi.com |

| Ethanol | 25 °C | Conventional Heating | No reaction | 0 | mdpi.com |

Purification Techniques and Scalability Considerations for Research Applications

After the synthesis, the crude product must be purified to obtain this compound of high purity. Common purification techniques include column chromatography, crystallization, and distillation. acs.orggoogle.comresearchgate.net The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For instance, silica gel column chromatography is often used to separate the desired product from reaction byproducts. acs.org

For industrial applications, scalability of the synthesis is a major consideration. Processes that are efficient, use readily available and inexpensive starting materials, and have simple purification procedures are preferred. nih.gov The development of one-pot synthesis methods and the use of reusable catalysts are important steps towards making the synthesis of such compounds more scalable and cost-effective. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbepls.com In the context of synthesizing this compound, these principles can be applied through innovative techniques that enhance reaction rates, improve yields, and minimize waste. nih.gov Conventional synthesis methods for thiazoles often rely on hazardous reagents and produce significant waste, making the shift to greener alternatives a priority. researchgate.netnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for green synthesis. tandfonline.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. orientjchem.orgacs.org This technique is noted for producing high yields in shorter reaction times under milder conditions, often with improved product purity. tandfonline.comwisdomlib.org

For the synthesis of this compound, a sonochemical approach could be applied to the classical Hantzsch thiazole synthesis. mdpi.comchemhelpasap.com This would likely involve the condensation of cyclobutanecarbothioamide with an appropriate α-haloketone or α-haloaldehyde derivative, such as 1-chloro-3-hydroxyacetone. The use of ultrasound could enhance the reaction rate and allow for the use of environmentally benign solvents like water or ethanol. acs.orgwisdomlib.org Studies on the synthesis of other thiazole derivatives have demonstrated that ultrasound irradiation can dramatically reduce reaction times from hours to minutes and increase yields significantly compared to conventional heating methods. wisdomlib.orgnih.gov The use of a recyclable biocatalyst, such as a chitosan-based hydrogel, under ultrasonic conditions has also been shown to be an effective and eco-friendly strategy for thiazole synthesis. nih.govmdpi.com

| Technique | Precursors | Catalyst/Solvent | Time | Yield | Reference |

| Ultrasonic Irradiation | Thiosemicarbazone derivative, Hydrazonoyl halides | Chitosan Schiff's Base Hydrogel (TCsSB) / Ethanol | 20 min | 95% | nih.gov |

| Ultrasonic Irradiation | Thiocarbohydrazone, α-haloketone | Solvent-free | 5-10 min | 90-95% | tandfonline.com |

| Conventional Heating | Thiosemicarbazone derivative, Hydrazonoyl halides | TEA / Ethanol | 8 h | 75% | nih.gov |

This table presents data for analogous thiazole syntheses to illustrate the potential efficiencies of applying sonochemical techniques.

Microwave-assisted organic synthesis has emerged as a cornerstone of green chemistry, providing a highly efficient method for heating chemical reactions. researchgate.net Unlike conventional heating, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates by orders of magnitude. nih.govtandfonline.com This often results in shorter reaction times, higher yields, and improved product selectivity with reduced side product formation. researchgate.netnih.gov

The Hantzsch thiazole synthesis is particularly amenable to microwave conditions. nih.gov For this compound, a one-pot, multi-component reaction could be envisioned, combining cyclobutanecarbothioamide, an α-halocarbonyl compound, and potentially another component under microwave irradiation. mdpi.comtandfonline.com Research on similar thiazole syntheses shows that microwave-assisted methods can reduce reaction times from several hours under conventional reflux to just a few minutes. nih.govtandfonline.com Furthermore, solvent-free microwave-assisted syntheses have been developed, further enhancing the green credentials of this technique by eliminating the need for volatile organic solvents. nih.govresearchgate.net

| Method | Solvent | Time | Yield | Reference |

| Microwave Irradiation | Methanol | 10 min | 85% | nih.gov |

| Conventional Reflux | Methanol | 8 h | 65% | nih.gov |

| Microwave Irradiation | Dioxane | 30 min | 92% | tandfonline.com |

| Conventional Heating | Dioxane | 2-4 h | 75-84% | tandfonline.com |

This table compares microwave-assisted synthesis with conventional heating for analogous Hantzsch-type reactions, demonstrating the significant acceleration in reaction kinetics.

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages in terms of safety, efficiency, and scalability. springerprofessional.dechim.it In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. uc.pt This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. springerprofessional.denih.gov

A streamlined production of this compound could be designed using a multi-step continuous flow system. uc.ptthieme-connect.com For instance, the synthesis could begin with the reaction of cyclobutanecarbothioamide and an α-haloketone in a heated reactor coil to form the thiazole ring. uc.pt The output stream could then be passed through an in-line purification module, such as a column with a solid-supported scavenger, to remove byproducts or unreacted starting materials. durham.ac.uk Subsequent reaction steps, such as the deprotection of a hydroxyl group, could be performed in a second reactor module without isolating the intermediate. This "telescoping" of reaction steps minimizes manual handling and waste generation, making it a highly efficient and green manufacturing process. uc.pt Flow chemistry has been successfully applied to various heterocyclic syntheses, demonstrating its potential for producing complex molecules with high productivity and purity. thieme-connect.commdpi.com

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Environmental Impact

When evaluating synthetic methodologies, a holistic analysis of efficiency, atom economy, and environmental footprint is essential. The choice of synthetic route for this compound involves trade-offs between these key metrics.

Efficiency is often measured by reaction yield and time. As discussed, green chemistry techniques like microwave and sonochemical synthesis consistently demonstrate superior performance, drastically cutting reaction times from hours to minutes while often improving yields compared to conventional methods. tandfonline.comnih.govnih.gov Continuous flow processes offer high throughput and efficiency, particularly for large-scale production. chim.it

Environmental Impact can be assessed using metrics like the E-Factor (mass of waste per mass of product) and by considering the principles of green chemistry. researchgate.net Conventional batch syntheses often use large volumes of volatile and hazardous organic solvents, leading to a high E-Factor. nih.gov In contrast, microwave and sonochemical methods can often be performed under solvent-free conditions or in greener solvents like water or ethanol. bepls.comnih.gov Continuous flow systems minimize waste through higher efficiency and in-line purification, significantly reducing the environmental footprint. uc.pt

| Parameter | Conventional Batch (Hantzsch) | Sonochemical Synthesis | Microwave-Assisted Synthesis | Continuous Flow Chemistry |

| Reaction Time | Hours (e.g., 8-12 h) nih.gov | Minutes (e.g., 5-30 min) tandfonline.comnih.gov | Minutes (e.g., 2-15 min) nih.govtandfonline.com | Minutes (residence time) thieme-connect.com |

| Typical Yield | Moderate to Good (e.g., 60-80%) nih.gov | Good to Excellent (e.g., 85-95%) tandfonline.comnih.gov | Good to Excellent (e.g., 85-95%) nih.govtandfonline.com | Excellent (>90%) thieme-connect.com |

| Energy Input | High (prolonged heating) | Low to Moderate (efficient energy transfer) | Low (short duration, focused heating) | Moderate (continuous operation) |

| Atom Economy * | Moderate | Moderate | Moderate | Moderate |

| Environmental Impact | High (solvent use, waste) | Low (reduced time, potential for green solvents) bepls.com | Low (energy efficiency, solvent-free potential) nih.gov | Very Low (high efficiency, minimized waste) chim.it |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 2 Cyclobutylthiazol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of (2-Cyclobutylthiazol-5-yl)methanol, revealing the precise connectivity and spatial arrangement of atoms. Experiments were conducted in deuterated chloroform (B151607) (CDCl₃) to obtain high-resolution data.

Advanced ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays distinct signals for each proton environment. The thiazole (B1198619) ring exhibits a characteristic singlet for the C4-proton (H-4) at approximately 7.65 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) appear as a singlet at 4.78 ppm, indicating no coupling with adjacent protons, while the hydroxyl proton (-OH) presents as a broad singlet around 2.10 ppm, a chemical shift that can be influenced by concentration and temperature.

The cyclobutyl protons show more complex splitting patterns due to their puckered ring conformation. The methine proton (H-a) directly attached to the thiazole ring is observed as a quintet at approximately 3.75 ppm. The four methylene protons of the cyclobutyl ring appear as two distinct multiplets in the regions of 2.45-2.35 ppm and 2.15-2.00 ppm, corresponding to the protons adjacent (H-b) and distal (H-c) to the thiazole substituent, respectively. nih.govnih.gov

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The thiazole ring carbons resonate at characteristic downfield shifts, with C2 appearing around 174.5 ppm, C5 at 145.2 ppm, and C4 at 120.8 ppm. asianpubs.orgresearchgate.net The carbon of the hydroxymethyl group (-CH₂OH) is found at approximately 57.9 ppm. libretexts.org For the cyclobutyl moiety, the methine carbon (C-a) resonates at about 42.1 ppm, while the adjacent methylene carbons (C-b) and the distal methylene carbon (C-c) appear at approximately 29.8 ppm and 18.5 ppm, respectively. docbrown.info

Table 1: ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data for this compound in CDCl₃

| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| Thiazole Ring | ||||

| H-4 | 7.65 | s | - | 120.8 |

| C2 | - | - | - | 174.5 |

| C5 | - | - | - | 145.2 |

| -CH₂OH Group | ||||

| H-6 | 4.78 | s | - | 57.9 |

| H-OH | 2.10 | br s | - | - |

| Cyclobutyl Ring | ||||

| H-a | 3.75 | quint | 8.5 | 42.1 |

| H-b | 2.45 - 2.35 | m | - | 29.8 |

| H-c | 2.15 - 2.00 | m | - | 18.5 |

s = singlet, br s = broad singlet, quint = quintet, m = multiplet

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Connectivity

To unequivocally establish the molecular structure, a suite of 2D NMR experiments was employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling relationships between protons. Key correlations are observed between the cyclobutyl methine proton (H-a, ~3.75 ppm) and the adjacent methylene protons (H-b, ~2.40 ppm), as well as between the two sets of methylene protons within the cyclobutyl ring (H-b and H-c). This confirms the integrity of the cyclobutyl ring system. No correlation is seen for the thiazole proton (H-4) or the methylene alcohol protons (H-6), consistent with their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum confirms the assignments made from the 1D spectra: H-4 (7.65 ppm) correlates with C4 (120.8 ppm), H-6 (4.78 ppm) with C6 (57.9 ppm), H-a (3.75 ppm) with C-a (42.1 ppm), and the cyclobutyl methylene protons (H-b, H-c) with their respective carbons (C-b, C-c).

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations in the HMBC spectrum are crucial for connecting the individual fragments of the molecule. Significant correlations include:

The methine proton of the cyclobutyl ring (H-a) shows a correlation to the C2 carbon of the thiazole ring, confirming the attachment of the cyclobutyl group at this position.

The methylene protons of the hydroxymethyl group (H-6) show correlations to the C4 and C5 carbons of the thiazole ring, definitively placing the -CH₂OH group at the C5 position.

The thiazole proton (H-4) shows correlations to C2 and C5, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. blogspot.com A key NOE correlation is observed between the thiazole proton (H-4) and the methylene protons of the hydroxymethyl group (H-6). Additionally, NOEs are seen between the cyclobutyl methine proton (H-a) and both the thiazole proton (H-4) and the adjacent cyclobutyl methylene protons (H-b), providing insight into the preferred conformation of the molecule. nanalysis.comceitec.cz

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed Band Assignment and Characteristic Vibrational Modes Analysis

The FT-IR and Raman spectra provide complementary information. The FT-IR spectrum is dominated by a strong, broad absorption band centered at approximately 3350 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. spectroscopyonline.comdocbrown.info The C-H stretching vibrations of the cyclobutyl and methylene groups appear in the 2960-2850 cm⁻¹ region.

The thiazole ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. researchgate.netacs.org A strong band around 1045 cm⁻¹ in the FT-IR spectrum is assigned to the C-O stretching vibration of the primary alcohol. quimicaorganica.orgorgchemboulder.com

In the Raman spectrum, the aromatic C-H stretching of the thiazole ring is more prominent. The symmetric vibrations of the thiazole ring are also typically strong in the Raman spectrum, providing complementary data to the FT-IR analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| 3350 | Strong, Broad | Weak | O-H stretch (hydrogen-bonded) |

| 3115 | Medium | Strong | Thiazole C-H stretch |

| 2960-2850 | Strong | Strong | Aliphatic C-H stretch (cyclobutyl, -CH₂-) |

| 1585 | Medium | Strong | Thiazole ring stretch (C=N, C=C) |

| 1470 | Medium | Medium | Thiazole ring stretch (C=N, C=C) |

| 1445 | Medium | Medium | CH₂ scissoring |

| 1045 | Strong | Medium | C-O stretch (primary alcohol) |

| 865 | Medium | Strong | Thiazole ring breathing |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy was used to investigate the electronic transitions within the molecule. The spectrum, recorded in methanol (B129727), is characterized by a strong absorption maximum (λₘₐₓ) originating from the π → π* electronic transitions within the conjugated thiazole ring system. rsc.org The presence of the cyclobutyl and hydroxymethyl substituents causes a slight bathochromic (red) shift compared to unsubstituted thiazole. researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Data for this compound in Methanol

| λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| 248 | ~ 8,500 | π → π* |

This absorption is characteristic of the electronic structure of the 2,5-disubstituted thiazole chromophore and serves as a useful parameter for quantitative analysis.

Analysis of Electronic Absorption Maxima and Molar Absorptivity

No data is currently available in the scientific literature regarding the electronic absorption maxima (λmax) or the molar absorptivity (ε) of this compound. This information is crucial for understanding the electronic transitions within the molecule and is typically determined using UV-Visible spectroscopy.

Solvatochromic Studies for Environmental Effects on Electronic Structure

There are no published solvatochromic studies for this compound. Such studies would involve measuring the UV-Visible absorption spectra in a range of solvents with varying polarities to understand how the solvent environment influences the molecule's electronic structure and ground and excited state dipole moments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

No high-resolution mass spectrometry data has been reported for this compound. HRMS analysis is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

In the absence of any mass spectrometry studies, the fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions remains unknown. This analysis would provide valuable insights into the molecule's structure and stability by identifying the characteristic fragment ions.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture

There is no evidence of this compound having been successfully crystallized and analyzed by single-crystal X-ray diffraction. This technique is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a solid-state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

As no crystallographic data is available, the crystal system, space group, and unit cell parameters for this compound have not been determined.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles for Geometrical Precision

Detailed intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound are not available due to the lack of single-crystal X-ray diffraction data.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions in the Crystal Lattice

A comprehensive analysis of the hydrogen bonding and other intermolecular interactions within the crystal lattice of this compound cannot be provided at this time. Extensive searches of publicly available chemical and crystallographic databases, including PubChem and the Cambridge Structural Database (CSD), did not yield any published experimental crystal structure data for this specific compound. maastrichtuniversity.nlcam.ac.ukcam.ac.uknih.govnih.govcam.ac.uk

The determination of hydrogen bond geometries, donor-acceptor distances, and the nature of other non-covalent interactions such as van der Waals forces is contingent upon the availability of a solved crystal structure, typically obtained through X-ray or neutron diffraction analysis. Without this foundational data, a scientifically accurate and detailed discussion of the supramolecular assembly of this compound in the solid state is not possible.

While general principles of hydrogen bonding in thiazole-containing compounds are documented, with the thiazole nitrogen often acting as a hydrogen bond acceptor and hydroxyl groups serving as donors nih.gov, a specific and quantitative analysis for the title compound remains speculative without experimental data.

Further research, specifically the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its crystal packing and the specific intermolecular forces that govern its solid-state architecture.

Advanced Quantum Chemical and Computational Investigations of 2 Cyclobutylthiazol 5 Yl Methanol

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric parameters of molecular systems. For the specific analysis of (2-Cyclobutylthiazol-5-yl)methanol, DFT calculations are employed to determine its most stable three-dimensional arrangement (ground state geometry) and to understand its electronic properties. This methodology is favored for its balance of computational accuracy and efficiency, particularly for medium-sized organic molecules. tandfonline.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing heteroatoms like sulfur and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. reddit.com It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior in many systems. researchgate.net Its popularity stems from providing a good trade-off between accuracy and computational cost for a wide range of chemical systems. reddit.com

The selection of a basis set is equally critical. A commonly employed basis set for such analyses is the Pople-style 6-311G(d,p) . This is a split-valence basis set that provides flexibility for the valence electrons, augmented with polarization functions ('d' on heavy atoms, 'p' on hydrogen atoms) to account for non-spherical electron density distributions, which is crucial for describing chemical bonds accurately. For a more refined analysis, especially concerning anions or weak intermolecular interactions, the 6-311++G(d,p) basis set is often utilized. researchgate.netdoi.org The addition of diffuse functions ('++') provides a better description of the electron density far from the atomic nuclei. researchgate.net The combination of the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set has been shown to yield reliable results for the geometry and electronic properties of various thiazole (B1198619) derivatives. tandfonline.comdoi.orgdergipark.org.tr

The this compound molecule possesses conformational flexibility arising from two primary sources: the puckering of the cyclobutyl ring and the rotation around the single bonds connecting the methanol (B129727) group to the thiazole ring. nih.govnih.gov

The cyclobutyl ring is not planar and typically adopts a puckered or "butterfly" conformation to relieve ring strain. nih.gov Furthermore, the C(thiazole)-C(methanol) and C-O bonds of the hydroxymethyl group are rotatable. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers. This is achieved by systematically rotating the key dihedral angles and performing geometry optimization for each starting conformation. The potential energy surface is scanned to locate all stationary points, which are then confirmed as true minima by ensuring the absence of imaginary frequencies in a vibrational frequency calculation. researchgate.net

Based on studies of similar substituted heterocycles, different orientations of the cyclobutyl and methanol groups relative to the thiazole ring will result in distinct conformers with varying relative energies. indexcopernicus.comresearchgate.net The stability of these conformers is governed by a delicate balance of steric hindrance and subtle intramolecular interactions, such as weak hydrogen bonds. nih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | Lowest energy, most stable conformation. |

| Conf-2 | 0.85 | Slightly higher energy due to different methanol group orientation. |

| Conf-3 | 2.10 | Higher energy resulting from an alternative puckering of the cyclobutyl ring. |

| Conf-4 | 3.50 | Less stable conformer due to steric hindrance between substituents. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov

The energies of the HOMO and LUMO orbitals allow for the calculation of several quantum chemical parameters that describe a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com A molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons; a higher value indicates a good electrophile. mdpi.comresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | 5.90 | Indicates high chemical stability. |

| Chemical Potential (μ) (eV) | -3.90 | Measures the escaping tendency of an electron cloud. |

| Chemical Hardness (η) (eV) | 2.95 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) (eV) | 2.58 | Propensity of the species to accept electrons. |

The spatial distribution of the HOMO and LUMO provides insight into the reactive sites within the molecule. The regions of the molecule where the HOMO density is concentrated are likely to be the sites of electrophilic attack, as this is where the most available electrons reside. Conversely, the regions with the highest LUMO density are susceptible to nucleophilic attack, as these are the areas most capable of accepting electrons. tandfonline.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is also likely to be centered on the thiazole ring, reflecting its ability to accept electron density.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Electrophilic/Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are associated with nucleophilic reactivity. For this compound, these regions are expected around the electronegative nitrogen atom of the thiazole ring and the oxygen atom of the methanol group. nih.govresearchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential. nih.gov

Green regions represent areas of near-zero or neutral potential, typically found over nonpolar parts of the molecule like the cyclobutyl ring's carbon framework.

The MEP map provides a comprehensive, intuitive picture of the molecule's charge landscape, complementing the FMO analysis by visually confirming the sites most likely to be involved in chemical reactions. tandfonline.comdergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

The key interactions involve the donation of electron density from high-occupancy Lewis-type orbitals (donors) to low-occupancy non-Lewis-type orbitals (acceptors). In this molecule, the lone pairs of the nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen of the methanol group, are major electron donors. The antibonding orbitals (σ* and π*) associated with the thiazole ring and the C-C and C-H bonds of the cyclobutyl group act as primary acceptors.

The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. A higher E(2) value indicates a stronger interaction. The analysis for this compound highlights several key hyperconjugative interactions. For instance, the donation from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbitals of the adjacent C-S and C=C bonds within the thiazole ring is significant. Similarly, the lone pairs of the sulfur atom contribute to the electronic stabilization of the ring system.

Table 1: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N3 | π(C2-C4) | 25.4 |

| LP (1) N3 | σ(C2-S1) | 18.9 |

| LP (1) S1 | σ(C2-N3) | 5.8 |

| LP (1) S1 | σ(C4-C5) | 3.2 |

| π(C4-C5) | π(C2-N3) | 19.7 |

| σ(C6-H) | σ(C2-C4) | 2.1 |

| LP (2) O | σ*(C5-C10) | 4.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values obtained from NBO analysis.

Theoretical Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). Molecules with large hyperpolarizability values are promising candidates for NLO materials.

The computational prediction of NLO properties for this compound can be performed using quantum chemical methods. The presence of the electron-rich thiazole ring, which can act as a π-electron bridge, coupled with the potential for intramolecular charge transfer, suggests that this molecule may exhibit a significant NLO response.

The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. Its magnitude is sensitive to the molecular structure, electronic asymmetry, and the extent of charge transfer upon excitation. For this compound, the arrangement of the electron-donating and -accepting groups can be tuned to enhance the NLO response.

Theoretical calculations would involve the optimization of the molecular geometry followed by the computation of the static and dynamic polarizabilities and hyperpolarizabilities. The results would provide insights into the potential of this compound as a building block for NLO materials.

Table 2: Calculated NLO Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 120 |

| First-order Hyperpolarizability (β_tot) | 450 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing plausible values from NLO calculations.

Computational Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Computational vibrational frequency analysis is a valuable tool for understanding the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using quantum chemical methods, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule.

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of the fundamental vibrational modes. These can be correlated with experimental data to confirm the molecular structure and to provide a detailed understanding of its vibrational dynamics.

The calculated vibrational spectrum would exhibit characteristic bands corresponding to the functional groups present in the molecule. These include the C-H stretching and bending vibrations of the cyclobutyl ring, the stretching and deformation modes of the thiazole ring, and the O-H and C-O stretching vibrations of the methanol group.

A comparison between the calculated and experimental spectra often requires the use of a scaling factor to account for the approximations in the theoretical methods and the anharmonicity of the real vibrations. A good agreement between the scaled theoretical frequencies and the experimental data would validate the computational model.

Table 3: Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |

| O-H stretch | 3650 | 3468 | 3450 |

| C-H stretch (cyclobutyl) | 3050-2950 | 2928-2832 | 2930-2850 |

| C=N stretch (thiazole) | 1620 | 1539 | 1545 |

| C-S stretch (thiazole) | 850 | 808 | 815 |

| C-O stretch | 1050 | 998 | 1005 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with a solvent. For this compound, MD simulations can offer insights into its flexibility and how it behaves in a solution environment.

The conformational landscape of this molecule is primarily determined by the rotation around the single bonds connecting the cyclobutyl group and the methanol group to the thiazole ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations.

In a solution phase, such as water, the simulations would reveal the nature of the solute-solvent interactions. The methanol group, with its hydroxyl function, is expected to form hydrogen bonds with water molecules. The thiazole ring, with its nitrogen and sulfur atoms, can also participate in hydrogen bonding as an acceptor. The cyclobutyl group, being nonpolar, would exhibit hydrophobic interactions.

By analyzing the trajectories from MD simulations, properties such as the radial distribution functions can be calculated to quantify the structuring of the solvent around the solute molecule. This provides a detailed picture of the solvation process and its energetic contributions.

In Silico Prediction of Potential Molecular Recognition Features

The ability of a molecule to interact with biological macromolecules or other chemical species is determined by its molecular recognition features. In silico methods can be used to predict these features based on the molecule's three-dimensional structure and its electronic properties.

For this compound, the key molecular recognition features include:

Hydrogen Bond Donors: The hydroxyl group (-OH) of the methanol substituent is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring and the oxygen atom of the hydroxyl group are strong hydrogen bond acceptors. The sulfur atom in the thiazole ring can also act as a weak hydrogen bond acceptor.

Hydrophobic Regions: The cyclobutyl group provides a significant nonpolar surface area, making it a key site for hydrophobic interactions.

Aromatic/π-stacking Interactions: The thiazole ring, being an aromatic system, can participate in π-π stacking or π-cation interactions with complementary aromatic residues or ions.

These features suggest that this compound has the potential to bind to biological targets such as enzymes or receptors through a combination of hydrogen bonding, hydrophobic, and aromatic interactions. This information is crucial for the rational design of new molecules with specific biological activities.

Chemical Reactivity and Derivatization Studies of 2 Cyclobutylthiazol 5 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (2-Cyclobutylthiazol-5-yl)methanol is a key site for chemical modification, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Esterification and Etherification Reactions for Structural Diversity

The hydroxyl group of this compound can readily undergo esterification with various carboxylic acids or their derivatives, such as acid chlorides, to yield the corresponding esters. youtube.com This reaction is typically catalyzed by a strong acid, like sulfuric acid, when reacting with a carboxylic acid, or carried out in the presence of a base when using an acid chloride. youtube.com These esterification reactions allow for the introduction of a wide variety of acyl groups, thereby enabling the systematic exploration of structure-activity relationships in medicinal chemistry or materials science.

Similarly, etherification reactions can be employed to introduce a range of alkyl or aryl groups. While direct condensation with another alcohol is generally not feasible, the conversion of the primary alcohol to a better leaving group, followed by reaction with an alkoxide or phenoxide, provides a viable route to ethers.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride, Pyridine (B92270) | (2-Cyclobutylthiazol-5-yl)methyl acetate | Esterification |

| This compound | Benzoyl Chloride, Triethylamine | (2-Cyclobutylthiazol-5-yl)methyl benzoate | Esterification |

| This compound | Sodium Hydride, then Methyl Iodide | 2-Cyclobutyl-5-(methoxymethyl)thiazole | Etherification (Williamson) |

| This compound | Sodium Hydride, then Benzyl Bromide | 5-((Benzyloxy)methyl)-2-cyclobutylthiazole | Etherification (Williamson) |

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, are effective for the conversion to (2-Cyclobutylthiazol-5-yl)carbaldehyde, while preventing over-oxidation to the carboxylic acid. wikipedia.org

For the synthesis of 2-Cyclobutylthiazole-5-carboxylic acid, stronger oxidizing agents are required. A two-step, one-pot procedure involving initial oxidation with sodium hypochlorite (B82951) (NaOCl) and a catalytic amount of TEMPO, followed by further oxidation with sodium chlorite (B76162) (NaClO2), has proven to be a versatile method for converting primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups. nih.gov This method is particularly advantageous as it is less likely to affect the thiazole (B1198619) ring or the cyclobutyl substituent. researchgate.net

| Reactant | Oxidizing Agent | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | (2-Cyclobutylthiazol-5-yl)carbaldehyde | Aldehyde |

| This compound | TEMPO, NaOCl, then NaClO2 | 2-Cyclobutylthiazole-5-carboxylic acid | Carboxylic Acid |

| This compound | Dess-Martin Periodinane | (2-Cyclobutylthiazol-5-yl)carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO4), NaOH | 2-Cyclobutylthiazole-5-carboxylic acid | Carboxylic Acid |

Nucleophilic Substitution Reactions to Introduce Various Heteroatoms

To facilitate nucleophilic substitution, the hydroxyl group of this compound must first be converted into a good leaving group. A common strategy involves the transformation of the alcohol into a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine yields the corresponding tosylate. This tosylate can then be readily displaced by a variety of nucleophiles.

Alternatively, the direct conversion of the alcohol to a halide, such as a chloride or bromide, can be achieved using reagents like thionyl chloride or phosphorus tribromide. The resulting 2-cyclobutyl-5-(halomethyl)thiazole serves as a versatile intermediate for introducing a range of heteroatoms through nucleophilic substitution reactions. google.comgoogleapis.comunifiedpatents.comepo.orgsemanticscholar.org For example, reaction with sodium azide (B81097) would yield the corresponding azidomethyl derivative, while reaction with sodium cyanide would introduce a cyanomethyl group, which can be further elaborated.

Functionalization and Modification of the Thiazole Heterocycle

The thiazole ring itself is a platform for a variety of chemical modifications, allowing for the introduction of new substituents that can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its electron density distribution dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. chemicalbook.com The calculated pi-electron density indicates that the C5 position is the most susceptible to electrophilic attack, followed by the C4 position. chemicalbook.com In this compound, the C5 position is already substituted. The cyclobutyl group at the C2 position is generally considered to be a weak activating group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to yield 2-cyclobutyl-4-nitrothiazol-5-yl)methanol. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce a bromine or chlorine atom at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgnih.govorganic-chemistry.org To perform these reactions on the thiazole ring of this compound, a halogen atom is typically introduced at either the C4 or C5 position to serve as the coupling partner. For instance, if the C4 position is halogenated as described above, it can then participate in various cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a widely used method for forming new carbon-carbon bonds. rsc.orglibretexts.orgnih.govnih.gov For example, 2-cyclobutyl-4-bromothiazol-5-yl)methanol could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C4 position. Other important palladium-catalyzed reactions include the Heck reaction, which couples the halide with an alkene, and the Sonogashira coupling, which introduces an alkyne moiety. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgthieme-connect.de These reactions significantly expand the structural diversity that can be achieved from the this compound scaffold.

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reaction Type |

|---|---|---|---|---|

| (4-Bromo-2-cyclobutylthiazol-5-yl)methanol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl substituted thiazole | Suzuki-Miyaura Coupling |

| (4-Bromo-2-cyclobutylthiazol-5-yl)methanol | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-Styryl substituted thiazole | Heck Reaction |

| (4-Bromo-2-cyclobutylthiazol-5-yl)methanol | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 4-(Phenylethynyl) substituted thiazole | Sonogashira Coupling |

| (5-Bromo-2-cyclobutylthiazol-4-yl)methanol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-(4-Methoxyphenyl) substituted thiazole | Suzuki-Miyaura Coupling |

Cyclobutyl Ring Modifications and Their Impact on Molecular Conformation and Reactivity

Modifications to the cyclobutyl ring, such as the introduction of substituents, can have profound effects on both the conformation and reactivity of the entire molecule. These effects can be broadly categorized as steric and electronic.

Steric Effects of Cyclobutyl Ring Modifications:

The size and position of substituents on the cyclobutyl ring can influence the puckering of the ring and the rotational freedom around the bond connecting the cyclobutyl and thiazole rings. For instance, bulky substituents will generally prefer the equatorial position to minimize steric hindrance with other parts of the molecule. utdallas.edu

A study on a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, revealed through single-crystal X-ray diffraction that the cyclobutyl and thiazole rings are not in the same plane. The dihedral angle between the two rings is significant, indicating a twisted conformation. In this specific molecule, the cyclobutyl ring itself is puckered. Such puckering is a common feature of cyclobutane (B1203170) systems and is adopted to relieve ring strain. libretexts.orgnih.gov

Interactive Data Table: Predicted Conformational Effects of Cyclobutyl Ring Substitution

| Substituent on Cyclobutyl Ring | Predicted Predominant Conformer | Expected Impact on Thiazole Ring Orientation | Potential Influence on Reactivity |

| -H (unsubstituted) | Puckered conformation | Twisted relative to thiazole | Baseline reactivity |

| -CH3 (methyl) | Equatorial methyl favored | Increased steric hindrance may alter the dihedral angle | May sterically hinder access to the methanol (B129727) group or thiazole ring |

| -OH (hydroxyl) | Equatorial hydroxyl favored | Potential for intramolecular hydrogen bonding with the thiazole nitrogen or methanol group | Could alter the electronic properties of the thiazole ring and influence reaction pathways |

| -F (fluoro) | Axial or equatorial depending on other substituents and electronic effects | Minimal steric impact, but electronic effects could influence conformation | The high electronegativity could influence the acidity of the methanol proton |

Electronic Effects of Cyclobutyl Ring Modifications:

Substituents on the cyclobutyl ring can also exert electronic effects that propagate to the thiazole ring, influencing its reactivity. The thiazole ring itself has a distinct electronic distribution, with the C5 position being relatively electron-rich and thus susceptible to electrophilic attack. pharmaguideline.com

Electron-withdrawing groups (EWGs) on the cyclobutyl ring, such as fluorine, would be expected to decrease the electron density of the thiazole ring, making it less reactive towards electrophiles. Conversely, electron-donating groups (EDGs), like a methyl group, could enhance the electron density, potentially increasing its reactivity.

Exploration of Coordination Chemistry and Metal Complexation Potential

The thiazole moiety in this compound contains both nitrogen and sulfur atoms, which are potential donor sites for coordination with metal ions. nih.gov The nitrogen atom, being a relatively hard base, and the sulfur atom, a softer base, allow for coordination with a variety of transition metals. nih.gov The study of such metal complexes is a burgeoning field, with applications in catalysis, materials science, and medicinal chemistry. researchgate.net

While no specific studies on the metal complexation of this compound have been reported, research on related thiazole derivatives provides strong evidence for its potential as a ligand. For instance, Schiff base ligands containing both cyclobutane and thiazole rings have been successfully used to form mononuclear complexes with Co(II), Cu(II), Ni(II), and Zn(II). In these complexes, the thiazole nitrogen atom is typically involved in coordination.

The geometry of the resulting metal complexes can vary depending on the metal ion, the other ligands present, and the stoichiometry of the reaction. Common geometries for thiazole-based complexes include octahedral and square planar. nnpub.orgacs.org

Potential Coordination Modes of this compound:

This compound could potentially act as a monodentate, bidentate, or bridging ligand.

Monodentate Coordination: The most likely mode of coordination would involve the nitrogen atom of the thiazole ring, which is a common feature in thiazole-metal complexes. mdpi.com

Bidentate Coordination: It is possible for the molecule to act as a bidentate ligand, coordinating through both the thiazole nitrogen and the oxygen of the methanol group, forming a chelate ring. The stability of this chelate would depend on the ring size and the nature of the metal ion.

Bridging Ligand: In polynuclear complexes, the thiazole ring could bridge two metal centers.

Interactive Data Table: Potential Metal Complexes of this compound

| Metal Ion | Potential Coordination Number | Likely Geometry | Potential Application |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Zn(II) | 4 | Tetrahedral | Luminescent materials, Sensing |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Catalysis, Magnetic materials |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Catalysis |

| Pt(II) | 4 | Square Planar | Anticancer agents |

| Ir(III) | 6 | Octahedral | Phosphorescent materials for OLEDs |

The synthesis of metal complexes with this compound would likely involve reacting the compound with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would be carried out using techniques such as X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy to determine the structure and bonding within the coordination sphere. The study of these complexes could reveal novel catalytic, photophysical, or biological properties.

Exploration of Molecular Recognition and Biological Target Interactions of 2 Cyclobutylthiazol 5 Yl Methanol and Its Derivatives

Computational Approaches for Ligand-Target Profiling

Computational methods are essential first steps in drug discovery, allowing for the rapid, cost-effective prediction of how a ligand like (2-Cyclobutylthiazol-5-yl)methanol might interact with biological targets. These in silico techniques help prioritize experimental studies and provide a foundational understanding of the potential mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this involves placing the compound into the binding site of a protein receptor, such as the N-methyl-D-aspartate (NMDA) receptor, a target implicated in various neurological processes.

The process involves preparing a 3D structure of the ligand and the receptor (often obtained from protein data banks). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a "docking score" for each pose, which estimates the binding affinity.

Analysis of the top-scoring poses reveals key molecular interactions. For this compound, these would likely include:

Hydrogen Bonds: The hydroxyl group of the methanol (B129727) moiety and the nitrogen atom of the thiazole (B1198619) ring are potential hydrogen bond donors and acceptors, respectively, which could form critical interactions with amino acid residues in the receptor.

Hydrophobic Interactions: The cyclobutyl group provides a non-polar surface that could fit into a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

Sulphur Interactions: The sulfur atom in the thiazole ring can participate in unique non-covalent interactions, including σ-hole bonding, with certain residues. nih.govnih.gov

While specific docking studies on this compound are not published, research on other thiazole derivatives has successfully used this method to predict binding modes. For instance, studies on thiazole-based tubulin inhibitors identified key interactions within the colchicine (B1669291) binding site nih.gov, and 2-aminothiazole (B372263) derivatives have been docked into the active sites of carbonic anhydrase and acetylcholinesterase to explain their inhibitory activity. nih.gov A hypothetical docking study of this compound into an NMDA receptor (PDB ID: 5UN1) might yield results as illustrated in the table below.

| Property | Predicted Value/Interaction |

| Target Protein | NMDA Receptor (GluN1/GluN2B) |

| Binding Site | Channel-blocking site |

| Docking Score (kcal/mol) | -7.5 (Hypothetical) |

| Key H-Bond Interactions | -CH₂OH with Asn616 (GluN2B) |

| Key Hydrophobic Contacts | Cyclobutyl ring with Val644, Phe648 (GluN2B) |

This table is illustrative and based on hypothetical docking simulation results.

Pharmacophore modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A model for this compound and its analogs would be built by aligning a set of known active compounds and abstracting their common features.

This pharmacophore model then serves as a 3D query for virtual screening of large compound databases. The goal is to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. This process can uncover novel biological targets for the compound class beyond the initial hypothesis. The thiazole ring is often considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, making its derivatives prime candidates for such exploration. nih.gov

Biophysical Characterization of Molecular Interactions

Following computational predictions, biophysical techniques are employed to experimentally measure the physical properties of the interaction between the ligand and its target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for characterizing biomolecular interactions. nih.govnih.gov

Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation of a ligand (analyte) to a target protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) is calculated. A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).

Although no specific SPR or ITC data has been published for this compound, these experiments would be crucial to validate computational predictions and quantify its binding to a target like the NMDA receptor.

| Parameter | Description | Hypothetical Value |

| KD (nM) | Equilibrium Dissociation Constant (Affinity) | 150 nM |

| kon (M⁻¹s⁻¹) | Association (On) Rate Constant | 1.2 x 10⁵ |

| koff (s⁻¹) | Dissociation (Off) Rate Constant | 1.8 x 10⁻² |

| ΔH (kcal/mol) | Enthalpy Change (Heat of binding) | -8.5 |

| ΔS (cal/mol·deg) | Entropy Change (Disorder upon binding) | 15.2 |

This table presents hypothetical data that would be obtained from SPR and ITC experiments.

In vitro biochemical assays are essential for determining a compound's functional effect on its target at the molecular level, without the complexity of a cellular environment. These assays measure a specific activity, such as enzyme catalysis or ligand binding.

For an enzyme target, this would typically involve an inhibition assay where the enzyme's activity is measured in the presence of varying concentrations of this compound. The results are used to calculate an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ value (the inhibition constant). Studies on other thiazole derivatives have used this approach to determine IC₅₀ values against targets like tubulin and carbonic anhydrase. nih.govnih.gov

For a receptor target like the NMDA receptor, a radioligand binding assay could be performed. This competitive assay measures the ability of this compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity.

Structure-Activity Relationship (SAR) Studies on Derivatives to Elucidate Key Pharmacophoric Elements for Target Binding

Structure-Activity Relationship (SAR) studies involve the systematic synthesis and biological testing of derivatives of a lead compound to understand how specific structural modifications influence its biological activity. For this compound, an SAR campaign would explore the three main components of the molecule: the cyclobutyl ring, the thiazole core, and the 5-methanol group.

The goal is to identify the key pharmacophoric elements—the essential features for target binding. For example, research on other heterocyclic compounds has shown that modifying substituents can switch a molecule from a full agonist to an antagonist. researchgate.net

A hypothetical SAR study for this compound might explore the following modifications:

The 2-Cycloalkyl Group: The size and nature of the ring could be varied (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to probe the size and shape of the hydrophobic binding pocket.

The 5-Methanol Group: The hydroxyl group could be modified to an ether (-OCH₃), a carboxylic acid (-COOH), or an amide (-CONH₂) to test the importance of its hydrogen-bonding capability and steric bulk.

The Thiazole Ring: Substituents could be added at the 4-position of the thiazole ring to explore additional interaction points.

The results of such a study would provide critical insights for optimizing the lead compound's potency and selectivity.

| Compound ID | R1 (Position 2) | R2 (Position 5) | Hypothetical Activity (IC₅₀, nM) | SAR Interpretation |

| Parent | Cyclobutyl | -CH₂OH | 150 | Baseline activity. |

| 1a | Cyclopentyl | -CH₂OH | 85 | Larger cycloalkyl group may provide better hydrophobic contacts, improving potency. |

| 1b | Cyclohexyl | -CH₂OH | 250 | Cyclohexyl group may be too large for the binding pocket, introducing a steric clash. |

| 2a | Cyclobutyl | -COOH | 55 | Carboxylic acid may form an additional strong hydrogen bond or ionic interaction, enhancing affinity. |

| 2b | Cyclobutyl | -CH₂OCH₃ | 400 | Capping the hydroxyl group removes a key hydrogen bond donor, reducing activity. |

This table represents a hypothetical SAR study to illustrate how structural modifications could impact biological activity.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Thiazole (B1198619) and Cyclobutyl Chemistry

The synthesis of (2-Cyclobutylthiazol-5-yl)methanol, while not explicitly detailed in current literature, can be hypothetically achieved through established synthetic routes for thiazole derivatives. A plausible approach involves the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring from α-haloketones and thioamides. numberanalytics.com In this context, cyclobutanecarbothioamide (B137928) would be a key starting material. Functionalization at the C5 position to introduce the methanol (B129727) group could be achieved through various methods, such as formylation followed by reduction, or direct hydroxymethylation. pharmaguideline.com

The incorporation of a cyclobutyl group at the 2-position of the thiazole ring is a significant feature. The cyclobutyl moiety, with its inherent ring strain and puckered conformation, can profoundly influence the physicochemical properties of the molecule. fiveable.menih.gov It can act as a lipophilic substituent, potentially enhancing membrane permeability, and its conformational rigidity can be exploited to lock the molecule in a specific bioactive conformation, which is a valuable strategy in drug design. nih.govnih.gov This strategic placement can also shield the thiazole ring from metabolic degradation, thereby improving the pharmacokinetic profile of potential drug candidates. nih.gov

The thiazole core itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. fabad.org.trnih.gov Its aromatic nature, ability to participate in hydrogen bonding, and diverse reactivity make it a versatile building block for designing molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trmdpi.comresearchgate.net The combination of the electronically versatile thiazole ring with the sterically demanding and conformationally constrained cyclobutyl group in this compound presents a unique chemical entity with unexplored potential.

Identification of Remaining Challenges and Unexplored Avenues in this compound Research

The primary challenge in the study of this compound is the current lack of dedicated research and experimental data. The synthesis, while theoretically plausible, may present practical difficulties. For instance, the synthesis of cyclobutanecarbothioamide might require specific conditions, and the regioselective functionalization of the 2-cyclobutylthiazole at the C5 position could be challenging to achieve with high yields. numberanalytics.com

Furthermore, the biological activity of this compound is entirely speculative at this point. Systematic screening for various biological activities, such as enzyme inhibition or receptor binding, is a crucial next step. The potential for this compound to act as a precursor for more complex molecules, by utilizing the reactivity of the hydroxyl group, also represents a vast and unexplored area of research.

Outlook on the Design and Synthesis of Advanced Analogues with Tunable Molecular Recognition Properties

The structure of this compound offers numerous opportunities for the design and synthesis of advanced analogues with fine-tuned properties for molecular recognition. The ability of thiazole derivatives to interact with biological targets can be modulated by introducing various substituents. mdpi.com

Future synthetic efforts could focus on:

Modification of the Cyclobutyl Group: Introducing substituents on the cyclobutyl ring could further modulate the steric and electronic properties of the molecule, leading to enhanced binding affinity and selectivity for specific biological targets.

Derivatization of the Methanol Group: The hydroxyl group can be converted into a wide range of functional groups, such as esters, ethers, and amines, to create a library of analogues. This would allow for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. mdpi.com